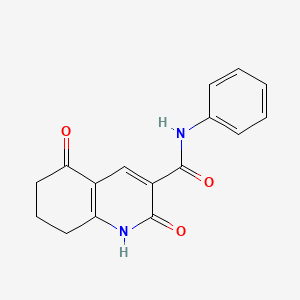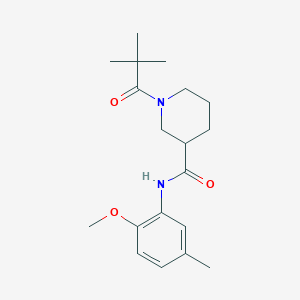![molecular formula C14H16FN3O2 B4511019 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B4511019.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing fluorine atoms. This process highlights the role of fluorine atoms in enhancing the antimicrobial properties of these compounds (Parikh & Joshi, 2014).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray diffraction studies, reveals that compounds in this category often crystallize in specific crystal systems with defined lattice parameters. For instance, a related compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, demonstrated monoclinic system crystallization, which is crucial for understanding the compound's interaction with biological targets (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds, including their antimicrobial and anticonvulsant activities, is significantly influenced by the presence of fluorine. For instance, the introduction of fluorine atoms has been shown to enhance the antimicrobial activity of oxadiazole derivatives, underscoring the importance of fluorine in medicinal chemistry (Karthikeyan et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are critical for the pharmacokinetic profile of these compounds. While specific data on “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are not provided, related studies emphasize the importance of structural modifications, like fluorination, in altering these properties to enhance drug efficacy and stability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the electron-withdrawing effect of the fluorine atom affects the chemical reactivity of oxadiazoles, making them more potent as antimicrobial agents. This property is pivotal for designing compounds with enhanced biological activity and targeted therapeutic effects (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are currently unknown. The compound belongs to the class of 1,2,4-oxadiazole derivatives , which are known to exhibit a broad spectrum of biological activities . .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The exact interaction of “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to affect a variety of biochemical pathways . The specific pathways affected by “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” and their downstream effects are subjects for future research.
Result of Action
1,2,4-oxadiazole derivatives are known to have a variety of effects at the molecular and cellular level . The specific effects of “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are subjects for future research.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJKDKAHYNRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]valine](/img/structure/B4510949.png)
![N-benzyl-6-isopropyl-N,3-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4510959.png)
![5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B4510965.png)
![N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4510971.png)
![4-[(1-methyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B4510978.png)
![6-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B4510986.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510999.png)
![6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511011.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4511024.png)

![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide](/img/structure/B4511027.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3-pyridinylmethyl)butanamide](/img/structure/B4511032.png)
![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4511037.png)